4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-3-31-21-7-9-22(10-8-21)32(28,29)25-18-24(27-13-15-30-16-14-27)20-6-11-23-19(17-20)5-4-12-26(23)2/h6-11,17,24-25H,3-5,12-16,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRFWZDHWUCQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a unique structural arrangement that includes an ethoxy group, a tetrahydroquinoline moiety, and a sulfonamide functional group. Its biological activity is primarily linked to its interactions with various molecular targets, which may lead to significant pharmacological effects.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide |
| Molecular Formula | CHNOS |
| Molecular Weight | 402.5 g/mol |
| Functional Groups | Ethoxy group, sulfonamide group, tetrahydroquinoline |
The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. This inhibition can disrupt bacterial growth and replication. Additionally, the tetrahydroquinoline moiety may facilitate interactions with various biological pathways involved in cancer and neuroprotection.
Biological Activity
Research indicates that 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide exhibits several notable biological activities:
- Antiproliferative Effects :
-
Neuroprotective Properties :
- The tetrahydroquinoline structure suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
-
Antimicrobial Activity :
- The sulfonamide component indicates potential antimicrobial properties, particularly against gram-positive bacteria due to its mechanism of inhibiting folic acid synthesis.
Case Studies
Several studies have explored the biological activity of similar compounds within the same family:
- A study on bisquinolinium compounds reported significant antiproliferative activity with IC values ranging from 0.70 to 1.90 µM against various cancer cell lines .
- Another investigation into quinoline derivatives highlighted their effectiveness as anticancer agents with promising results in both in vitro and in vivo models.
Research Findings
Recent research findings suggest that further exploration of this compound could lead to the development of new therapeutic agents:
- Binding Affinity Studies : Interaction studies indicate that the compound may bind effectively to specific receptors involved in cancer progression.
- QSAR Models : Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the biological activity based on structural features. These models can guide future modifications of the compound to enhance efficacy.
Comparaison Avec Des Composés Similaires
Key Observations :
- Ethoxy substitution on the benzene ring may improve solubility compared to halogenated analogs (e.g., fluoro or chloro derivatives).
Physicochemical Properties
While experimental data for the target compound are scarce, computational predictions (e.g., using Mercury CSD 2.0 for crystal packing analysis) suggest:
Implications :
- The target compound’s higher molecular weight and lipophilicity may limit bioavailability but favor membrane-bound target engagement.
- Pyrimidine-based analogs exhibit better solubility due to polar formyl/isopropyl groups .
Pharmacological Profiles
Limited studies on close analogs provide indirect insights:
- Tetrahydroquinoline-containing sulfonamides: Demonstrated activity in serotonin receptor modulation (5-HT6/5-HT7) due to conformational flexibility .
- Morpholine derivatives : Often associated with PI3K/Akt pathway inhibition in oncology.
- Ethoxybenzenesulfonamides : Reported in COX-2 inhibition , though the target compound’s bulky substituents may redirect selectivity .
Computational and Crystallographic Studies
Q & A
Q. Table 1: Reaction Condition Optimization
Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this sulfonamide derivative?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), morpholine ring protons (δ 2.4–3.6 ppm), and sulfonamide NH (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 362.50 for C₂₀H₂₆N₂O₃S) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Basic: How can researchers design in vitro assays to evaluate the compound’s enzyme inhibition potential, particularly against kinases or proteases?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, MAPK) to measure IC₅₀ values. Include staurosporine as a positive control .
- Protease Activity Assays : Employ fluorogenic substrates (e.g., Z-GGR-AMC for trypsin-like proteases) and monitor cleavage kinetics via microplate readers .
- Dose-Response Curves : Test concentrations from 0.1 nM to 100 µM, with triplicate measurements to ensure statistical robustness .
Advanced: What are the key challenges in translating in vitro activity to in vivo efficacy, and how can pharmacokinetic parameters be optimized?
Methodological Answer:
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., morpholine oxidation). Introduce deuterium or fluorine atoms to block vulnerable sites .
- Bioavailability : Formulate with cyclodextrin-based carriers to enhance aqueous solubility (>50 µg/mL) or design prodrugs (e.g., ester derivatives) .
- Toxicology Screening : Conduct acute toxicity studies in rodents (14-day) to determine maximum tolerated dose (MTD) and organ-specific effects .
Advanced: How can computational modeling (e.g., molecular docking, MD simulations) elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes in ATP-binding pockets (e.g., kinase targets). Prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å) and identify key residues (e.g., Lys216 in EGFR) .
- QSAR Modeling : Develop models with descriptors like LogP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values .
Advanced: How should researchers resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Model Cross-Validation : Compare results from cell-free (enzymatic), cell-based (HEK293, HeLa), and organoid models to identify context-dependent effects .
- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models to calculate pooled effect sizes and heterogeneity (I² statistic) .
- Mechanistic Profiling : Perform phosphoproteomics or RNA-seq to identify off-target pathways (e.g., PI3K/AKT) that may explain variability .
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